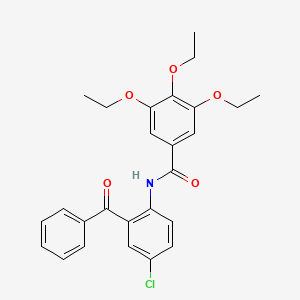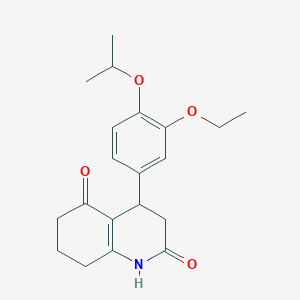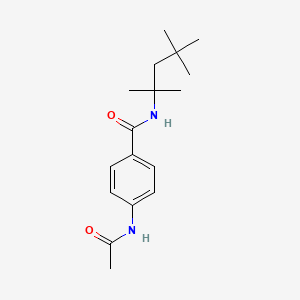![molecular formula C17H21N3O5S B4746740 2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-ethylphenyl)hydrazinecarboxamide](/img/structure/B4746740.png)
2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-ethylphenyl)hydrazinecarboxamide
Vue d'ensemble
Description
2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-ethylphenyl)hydrazinecarboxamide, commonly known as DESI-1, is a small molecule inhibitor that has shown promising results in cancer research. It was first synthesized in 2015 by a team of researchers at the University of Texas Southwestern Medical Center. Since then, DESI-1 has been extensively studied for its potential use as a therapeutic agent in cancer treatment.
Mécanisme D'action
DESI-1 acts by inhibiting the activity of porcupine, a protein that is essential for the secretion of Wnt ligands. Wnt ligands are signaling molecules that activate the Wnt/β-catenin pathway. Inhibition of porcupine leads to a decrease in the levels of Wnt ligands, which in turn inhibits the activation of the pathway. This results in the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
DESI-1 has been shown to have specific effects on cancer cells, with minimal effects on normal cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unaffected. Additionally, DESI-1 has been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
DESI-1 has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. It has shown promising results in various cancer cell lines, making it a potentially useful therapeutic agent. However, there are also limitations to its use. DESI-1 has low solubility in water, which can make it difficult to administer in vivo. Additionally, its potency and selectivity may vary depending on the specific cancer cell line being studied.
Orientations Futures
There are several potential future directions for research on DESI-1. One area of interest is the development of more potent and selective inhibitors of porcupine. Additionally, further studies are needed to determine the optimal dosing and administration of DESI-1 in vivo. Finally, DESI-1 may have potential applications in other diseases beyond cancer, such as osteoporosis and Alzheimer's disease, which are also associated with dysregulation of the Wnt/β-catenin pathway.
Applications De Recherche Scientifique
DESI-1 has been shown to be a potent inhibitor of the Wnt/β-catenin signaling pathway, which is known to play a critical role in cancer development and progression. Inhibition of this pathway has been shown to suppress the growth and proliferation of cancer cells. DESI-1 has been tested in various cancer cell lines, including breast, colon, and lung cancer, and has shown promising results in reducing tumor growth.
Propriétés
IUPAC Name |
1-[(2,5-dimethoxyphenyl)sulfonylamino]-3-(4-ethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-4-12-5-7-13(8-6-12)18-17(21)19-20-26(22,23)16-11-14(24-2)9-10-15(16)25-3/h5-11,20H,4H2,1-3H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUYHVJAKRZPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NNS(=O)(=O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylbutanamide](/img/structure/B4746661.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4746663.png)
![3-allyl-5-[(2-propoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4746674.png)

![2,6-dimethyl-N-[3-(methylthio)phenyl]-4-morpholinecarboxamide](/img/structure/B4746687.png)
![3-allyl-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4746695.png)
![1-{[1-(benzylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4746698.png)
![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B4746711.png)
![N-[2-(phenylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4746719.png)

![N-(3-{N-[(4-methyl-2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)cyclopentanecarboxamide](/img/structure/B4746730.png)
![1-(phenylsulfonyl)-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B4746751.png)
![4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine](/img/structure/B4746755.png)
